molecular formula C23H24ClN3O3 B11016561 [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B11016561
M. Wt: 425.9 g/mol
InChI Key: FCZNJYUZCYBPRZ-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone: is a complex organic compound that features a combination of piperidine, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and methoxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl and methoxyphenyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate.

Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone
  • [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone
  • [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Uniqueness: The unique combination of piperidine, pyrazole, and phenyl groups in [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone sets it apart from similar compounds. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C23H24ClN3O3/c1-26-21(15-20(25-26)16-3-9-19(30-2)10-4-16)22(28)27-13-11-23(29,12-14-27)17-5-7-18(24)8-6-17/h3-10,15,29H,11-14H2,1-2H3

InChI Key

FCZNJYUZCYBPRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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